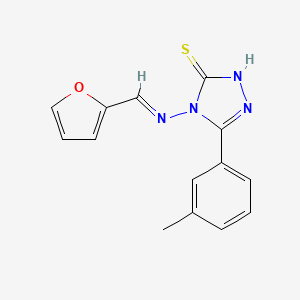![molecular formula C28H30FN3O2S2 B12032708 (5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 623939-98-0](/img/structure/B12032708.png)
(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinones typically involves the reaction of a thioamide with an α-haloketone or α-haloester. For the specific compound , the synthesis might involve the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Introduction of the Fluoro and Propoxy Groups: The fluoro and propoxy groups can be introduced through nucleophilic substitution reactions.
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be formed by the reaction of a thioamide with an α-haloketone or α-haloester under basic conditions.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions may occur at the carbonyl group in the thiazolidinone ring.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, nucleophiles such as amines or alcohols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, thiazolidinones are studied for their potential as building blocks for more complex molecules. They are also used as ligands in coordination chemistry and as intermediates in organic synthesis.
Biology
In biology, thiazolidinones have been investigated for their antimicrobial, antifungal, and antiviral properties. They are also studied for their potential as enzyme inhibitors and as modulators of biological pathways.
Medicine
In medicine, thiazolidinones are explored for their potential as therapeutic agents. They have been studied for their anti-inflammatory, anticancer, and antidiabetic properties. Some thiazolidinones have shown promise as drug candidates for the treatment of various diseases.
Industry
In industry, thiazolidinones are used as additives in materials science, such as in the production of polymers and coatings. They are also used as agrochemicals for their pesticidal properties.
Mechanism of Action
The mechanism of action of thiazolidinones depends on their specific biological activity. For example, as enzyme inhibitors, they may bind to the active site of the enzyme and prevent substrate binding. As antimicrobial agents, they may disrupt cell membrane integrity or inhibit essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds are similar in structure but contain a dione group instead of a thione group. They are known for their antidiabetic properties.
Pyrazolones: These compounds contain a pyrazole ring and are known for their analgesic and anti-inflammatory properties.
Thioamides: These compounds contain a thioamide group and are known for their antimicrobial properties.
Uniqueness
The uniqueness of the compound “(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one” lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
CAS No. |
623939-98-0 |
|---|---|
Molecular Formula |
C28H30FN3O2S2 |
Molecular Weight |
523.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H30FN3O2S2/c1-3-5-6-10-15-31-27(33)25(36-28(31)35)18-21-19-32(22-11-8-7-9-12-22)30-26(21)20-13-14-24(23(29)17-20)34-16-4-2/h7-9,11-14,17-19H,3-6,10,15-16H2,1-2H3/b25-18- |
InChI Key |
YSPCTUGLHOKYIT-BWAHOGKJSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCCC)F)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCCC)F)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B12032640.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12032652.png)
![[4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B12032656.png)

![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12032672.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12032677.png)



![(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12032694.png)
![N-(2,5-dimethylphenyl)-2-[(3E)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12032718.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12032729.png)
